molecular formula C16H16N6O2S B2820335 1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone CAS No. 868967-16-2

1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone

Cat. No. B2820335
CAS RN: 868967-16-2
M. Wt: 356.4
InChI Key: CTYRKPLSSZOQQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the construction of the pyridine and pyridazine rings, and the introduction of the triazolo ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several heterocyclic rings. These rings can participate in various interactions, such as pi stacking and hydrogen bonding, which can affect the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrogen atoms in the morpholine, pyridine, triazolo, and pyridazine rings could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it more polar, affecting its solubility and stability .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Applications

  • A review highlights the utility of 1-(4-substituted-aminophenyl)ethanones and their derivatives in the synthesis of various heterocyclic systems such as thiophene, oxazole, triazole, and others, demonstrating their significance in biological and medicinal research (Salem et al., 2021). These compounds serve as crucial intermediates for developing pharmacologically active molecules, suggesting similar potential applications for the compound .

Antioxidant and Anticancer Activity

  • A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares a similar motif of incorporating heterocyclic and aromatic components, showed significant antioxidant and anticancer activities (Tumosienė et al., 2020). This research suggests that compounds with complex heterocyclic structures can exhibit promising biological activities, pointing towards potential research avenues for exploring the biological activities of "1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone."
  • Another study focused on 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to the query compound, emphasizes the impact of substituents on the crystal structures and supramolecular synthons formed by these compounds (Chai et al., 2019). The findings underline the importance of such compounds in crystal engineering and pharmaceutical development, suggesting similar structural and supramolecular studies could be pursued with "1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone."
  • Research on morpholinone- and piperidinone-derived triazolium salts, which are related in structural complexity to the compound of interest, shows their utility in catalyzing chemoselective cross-benzoin reactions (Langdon et al., 2014). This study hints at the potential synthetic utility of "1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone" in facilitating complex organic transformations.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

1-morpholin-4-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-14-5-4-13-18-19-16(22(13)20-14)12-3-1-2-6-17-12/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRKPLSSZOQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone

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